6-Hydroxynaphthalene-1,3-disulfonic acid

Physical Organic Chemistry Analytical Method Development Chemical Synthesis

Select 6-Hydroxynaphthalene-1,3-disulfonic acid (2-Naphthol-5,7-disulfonic acid) for its unique isomeric purity, which guarantees exclusive azo coupling at the 1-position—critical for reproducible dye shade and fastness. Its distinct dipole moment ensures reliable HPLC separation from related isomers, reducing variability in quality control and chemical synthesis. Avoid generic alternatives to maintain batch-to-batch consistency in your industrial or research processes.

Molecular Formula C10H8O7S2
Molecular Weight 304.3 g/mol
CAS No. 575-05-3
Cat. No. B1613601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxynaphthalene-1,3-disulfonic acid
CAS575-05-3
Molecular FormulaC10H8O7S2
Molecular Weight304.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2C=C1O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C10H8O7S2/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
InChIKeyFDVUQFBYRBEWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxynaphthalene-1,3-disulfonic Acid (CAS 575-05-3): A Core Naphthalene Disulfonic Acid for Azo Dye and Analytical Applications


6-Hydroxynaphthalene-1,3-disulfonic acid (CAS 575-05-3), also referred to as 2-Naphthol-5,7-disulfonic acid, is a naphthalene-based aromatic sulfonic acid bearing one hydroxyl group at the 6-position and two sulfonic acid groups at the 1- and 3-positions . This compound is characterized by its high water solubility and strong acidity, properties that underpin its primary industrial and research roles . Its fundamental chemical identity includes a molecular formula of C10H8O7S2, a molecular weight of 304.3 g/mol, and a predicted density of 1.816±0.06 g/cm³ . Structurally, it is a key intermediate in the synthesis of azo dyes and serves as a building block for other specialized naphthalene derivatives [1].

Why 6-Hydroxynaphthalene-1,3-disulfonic Acid Cannot Be Substituted with Other Hydroxynaphthalene Disulfonic Acid Isomers


The substitution of 6-hydroxynaphthalene-1,3-disulfonic acid with a closely related isomer, such as the 3,6- or 6,8-disulfonic acid variants, is scientifically unsound due to the profound impact of sulfonic acid group positioning on key performance properties. The specific 1,3-disulfonic acid pattern dictates the molecule's dipole moment, which in turn governs its chromatographic retention time and separation behavior in reversed-phase HPLC [1]. Furthermore, this exact substitution pattern defines the electronic environment of the naphthalene ring, which directly controls the regioselectivity of electrophilic aromatic substitution reactions, most notably the site of azo coupling during dye synthesis, where coupling occurs exclusively at the 1-position . Generic selection without accounting for these position-specific properties would introduce uncontrolled variability into critical processes like analytical method development, dye manufacturing reproducibility, and the synthesis of complex molecules.

Quantitative Evidence Guide: Differentiating 6-Hydroxynaphthalene-1,3-disulfonic Acid from Its Closest Analogs


Predicted pKa and Relative Acidity Comparison Among Hydroxynaphthalene Disulfonic Acid Isomers

6-Hydroxynaphthalene-1,3-disulfonic acid (target) exhibits a distinct predicted pKa value that differentiates it from several key isomeric analogs. Its predicted pKa of -0.49±0.40 indicates it is a stronger acid compared to 2-Naphthol-3,6-disulfonic acid (pKa: -0.20±0.40) and 1-Naphthol-3,6-disulfonic acid (pKa: -0.14±0.40) . While all fall within the range of strong organic acids, this difference in predicted acid strength is relevant for understanding its behavior in pH-dependent processes. In contrast, the 7-hydroxy isomer (2-Naphthol-6,8-disulfonic acid) has a reported predicted pKa of -0.33±0.40 . This quantitative variation in predicted acidity stems directly from the specific arrangement of sulfonic acid and hydroxyl groups on the naphthalene ring system.

Physical Organic Chemistry Analytical Method Development Chemical Synthesis

Chromatographic Selectivity: Dipole Moment-Driven Separation from 2-Naphthol-7-sulfonic Acid

The chromatographic behavior of 6-hydroxynaphthalene-1,3-disulfonic acid is quantitatively distinct from that of its mono-sulfonated analog, 2-Naphthol-7-sulfonic acid. A validated reversed-phase HPLC method developed for the quantitative analysis of mixtures containing both compounds demonstrated complete and reproducible separation [1]. This differentiation is underpinned by a broader class-level principle: the retention of isomeric naphthalene sulfonic acids in reversed-phase chromatography increases proportionally with their dipole moment [2]. The 1,3-disulfonic acid substitution pattern of the target compound confers a specific dipole moment that directly governs its retention time, enabling its precise quantification and separation from related compounds without the use of ion-pairing reagents in appropriate mobile phases [2].

Analytical Chemistry HPLC Method Development Quality Control

Regioselective Azo Coupling at the 1-Position: A Defined Functional Reactivity Advantage

A defining feature of 6-hydroxynaphthalene-1,3-disulfonic acid is its documented, high regioselectivity in diazo coupling reactions, where the electrophilic attack occurs exclusively at the 1-position of the naphthalene ring . This positional specificity is a direct consequence of the 1,3-disulfonic acid substitution pattern and the 6-hydroxy group's electronic influence. While other isomers like 2-Naphthol-3,6-disulfonic acid [1] and 2-Naphthol-6,8-disulfonic acid also function as azo coupling components, their different substitution patterns lead to distinct coupling sites and, consequently, different final dye structures and color properties. The predictable, site-specific reactivity of the target compound ensures consistent molecular architecture in the resulting azo chromophores, a critical factor for achieving target color shades and dyeing performance in textile applications [2].

Dye Synthesis Organic Synthesis Materials Chemistry

Primary Application Scenarios for 6-Hydroxynaphthalene-1,3-disulfonic Acid Based on Evidence


Precursor for Reactive and Acid Azo Dyes in Textile Manufacturing

6-Hydroxynaphthalene-1,3-disulfonic acid is employed as a key coupling component in the synthesis of reactive and acid azo dyes, as described in patent literature [1]. Its defined regioselectivity for coupling at the 1-position ensures the formation of a specific chromophore, which is essential for achieving precise color shades and desired fastness properties on textiles like wool and polyamides [2]. Its selection over other isomers is driven by the need for predictable synthetic outcomes in industrial dye production.

Analytical Standard and HPLC Method Development for Sulfonic Acid Mixtures

This compound is valuable as a reference standard in analytical chemistry for the development and validation of HPLC methods aimed at separating and quantifying mixtures of naphthalene sulfonic acids. A validated method exists for its baseline separation from 2-Naphthol-7-sulfonic acid, making it a useful tool for quality control laboratories in the dye intermediate industry [3]. Its distinct chromatographic behavior, governed by its dipole moment, allows it to serve as a probe for characterizing reversed-phase HPLC column selectivity [4].

Intermediate for the Synthesis of 2,5-Dihydroxynaphthalene-7-sulfonic Acid

A specific, documented application of 6-hydroxynaphthalene-1,3-disulfonic acid is its use as an intermediate in the production of 2,5-dihydroxynaphthalene-7-sulfonic acid . This transformation provides a direct synthetic route to another valuable naphthalene derivative, underscoring the target compound's role as a versatile building block in organic synthesis beyond simple azo dye formation.

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